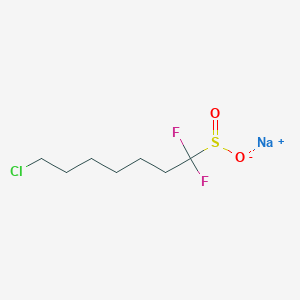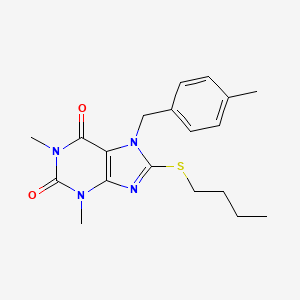![molecular formula C14H14O3 B12053740 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid](/img/structure/B12053740.png)
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid is a derivative of 2-(6-methoxynaphthalen-2-yl)propanoic acid, commonly known as naproxen. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The compound is a modified version with specific isotopic labeling, which can be useful in various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol.
Methoxylation: 2-naphthol is methoxylated to form 2-methoxynaphthalene.
Isotopic Labeling: The methoxy group is then isotopically labeled with trideuterium and carbon-13.
Friedel-Crafts Acylation: The labeled 2-methoxynaphthalene undergoes Friedel-Crafts acylation with propanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would follow similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography would be essential.
化学反応の分析
Types of Reactions
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Helps in studying metabolic pathways and enzyme interactions due to its isotopic labels.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug metabolism studies.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid is similar to that of naproxen. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, the compound reduces inflammation and pain.
類似化合物との比較
Similar Compounds
Naproxen: The parent compound, widely used as an NSAID.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Ketoprofen: An NSAID with a similar mechanism of action.
Uniqueness
The uniqueness of 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid lies in its isotopic labeling. This modification allows for detailed studies in various scientific fields, providing insights that are not possible with the non-labeled counterparts.
特性
分子式 |
C14H14O3 |
|---|---|
分子量 |
234.27 g/mol |
IUPAC名 |
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i2+1D3 |
InChIキー |
CMWTZPSULFXXJA-JVXUGDAPSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)C(C)C(=O)O |
正規SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)

![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)
![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)








